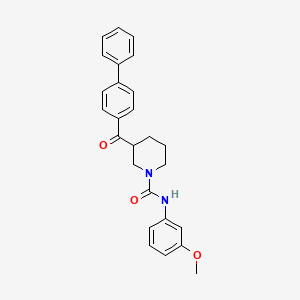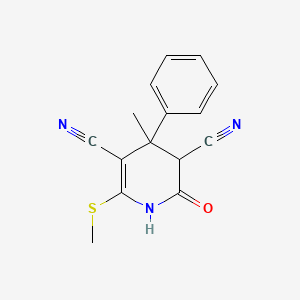![molecular formula C16H11ClFN3OS B6104426 {4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone](/img/structure/B6104426.png)
{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone, also known as FTC, is a synthetic compound used in scientific research. It belongs to the class of thiazole derivatives and has shown potential in various applications, including medicinal chemistry, drug discovery, and biological studies.
Aplicaciones Científicas De Investigación
{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and biological studies. In medicinal chemistry, this compound has been used as a lead compound to design and synthesize new thiazole derivatives with improved pharmacological properties. This compound has also been evaluated for its anticancer activity and has shown promising results against various cancer cell lines, including breast, lung, and colon cancer.
In drug discovery, this compound has been used as a tool compound to investigate the mechanism of action of different drugs. This compound has been shown to inhibit the activity of various enzymes, including tyrosine kinases, phosphodiesterases, and proteases. This compound has also been used as a probe to study the binding sites and interactions of different proteins and ligands.
In biological studies, this compound has been used to investigate the role of different signaling pathways and cellular processes. This compound has been shown to modulate the activity of different proteins and transcription factors, including NF-κB, STAT3, and HIF-1α. This compound has also been used to study the effects of oxidative stress, inflammation, and apoptosis in different cell types.
Mecanismo De Acción
The mechanism of action of {4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone is not fully understood, but it is believed to involve the inhibition of different enzymes and signaling pathways. This compound has been shown to inhibit the activity of different tyrosine kinases, including EGFR, HER2, and VEGFR. This compound has also been shown to inhibit the activity of different phosphodiesterases, including PDE4, PDE5, and PDE7. In addition, this compound has been shown to inhibit the activity of different proteases, including cathepsin B, cathepsin K, and MMP-9.
Biochemical and Physiological Effects
This compound has been shown to have different biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound has been shown to inhibit cell proliferation and induce apoptosis in different cancer cell lines. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in different cell types. At high concentrations, this compound has been shown to induce oxidative stress and DNA damage in different cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity towards different enzymes and signaling pathways. Another advantage is its easy synthesis and purification. However, one limitation is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity at high concentrations, which can affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on {4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone. One direction is the design and synthesis of new thiazole derivatives with improved pharmacological properties, such as higher potency, selectivity, and solubility. Another direction is the evaluation of this compound in animal models of different diseases, such as cancer, inflammation, and neurodegeneration. Another direction is the investigation of the molecular mechanisms underlying the effects of this compound on different enzymes and signaling pathways. Finally, another direction is the development of new assays and techniques to study the binding sites and interactions of this compound with different proteins and ligands.
Conclusion
In conclusion, 4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone is a synthetic compound used in scientific research. It has shown potential in various applications, including medicinal chemistry, drug discovery, and biological studies. Its mechanism of action involves the inhibition of different enzymes and signaling pathways. It has different biochemical and physiological effects, depending on the concentration and duration of exposure. It has several advantages and limitations for lab experiments. Finally, there are several future directions for the research on this compound, including the design and synthesis of new thiazole derivatives, the evaluation of this compound in animal models, the investigation of its molecular mechanisms, and the development of new assays and techniques.
Métodos De Síntesis
{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone can be synthesized using different methods, including the reaction of 4-chlorobenzophenone and 2-amino-4-fluorophenylthiazole in the presence of potassium carbonate and DMF. Another method involves the reaction of 4-chlorobenzophenone and 2-amino-4-fluorophenylthiazole in the presence of acetic anhydride and sulfuric acid. The yield of this compound using these methods is high, and the purity can be improved using recrystallization.
Propiedades
IUPAC Name |
[4-amino-2-(2-fluoroanilino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS/c17-10-7-5-9(6-8-10)13(22)14-15(19)21-16(23-14)20-12-4-2-1-3-11(12)18/h1-8H,19H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOBGXCSBBXWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-butyl-2-(4-{[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl}phenyl)-4(3H)-pyrimidinone trifluoroacetate](/img/structure/B6104354.png)

![N-{1-[1-(3,4-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6104367.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B6104372.png)
![3,5-dimethoxy-N-({1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6104376.png)
![ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6104381.png)
![7-(3-cyclopropylpropanoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6104402.png)


![propyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6104443.png)
![N-(4-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6104447.png)
![{3-benzyl-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-3-piperidinyl}methanol](/img/structure/B6104460.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B6104466.png)